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molecular formula C9H12O B072363 2-Phenyl-1-propanol CAS No. 1123-85-9

2-Phenyl-1-propanol

Cat. No. B072363
M. Wt: 136.19 g/mol
InChI Key: RNDNSYIPLPAXAZ-UHFFFAOYSA-N
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Patent
US04393251

Procedure details

Using the method described in Example 1(b), 1.2 parts per hour of a 50 percent strength by weight solution of 2-methyl-2-phenyl-3-hydroxypropanal in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.3 part of 2-methyl-2-phenyl-3-hydroxypropanol per liter of catalyst per hour. The conversion is over 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol, 2-phenylpropanol and 2-methyl-2-phenyl-3-hydroxypropanal, 2-methyl-2-phenyl-propane-1,3-diol, of boiling point 143°-145° C./1 mbar (melting point 80°-82° C.), is obtained in an amount corresponding to 0.5405 part per hour. This is equivalent to a yield of 89% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH2:5][OH:6])[CH:3]=[O:4].O.CO.[CH3:16][C:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([CH2:20][OH:21])[CH2:18][OH:19].O>CO>[C:7]1([CH:2]([CH3:1])[CH2:3][OH:4])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:16][C:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([CH2:20][OH:21])[CH:18]=[O:19].[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH2:5][OH:6])[CH2:3][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CO)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
as described in Example 1(a), at 130° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)C
Name
Type
product
Smiles
CC(C=O)(CO)C1=CC=CC=C1
Name
Type
product
Smiles
CC(CO)(CO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04393251

Procedure details

Using the method described in Example 1(b), 1.2 parts per hour of a 50 percent strength by weight solution of 2-methyl-2-phenyl-3-hydroxypropanal in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.3 part of 2-methyl-2-phenyl-3-hydroxypropanol per liter of catalyst per hour. The conversion is over 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol, 2-phenylpropanol and 2-methyl-2-phenyl-3-hydroxypropanal, 2-methyl-2-phenyl-propane-1,3-diol, of boiling point 143°-145° C./1 mbar (melting point 80°-82° C.), is obtained in an amount corresponding to 0.5405 part per hour. This is equivalent to a yield of 89% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH2:5][OH:6])[CH:3]=[O:4].O.CO.[CH3:16][C:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([CH2:20][OH:21])[CH2:18][OH:19].O>CO>[C:7]1([CH:2]([CH3:1])[CH2:3][OH:4])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:16][C:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([CH2:20][OH:21])[CH:18]=[O:19].[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH2:5][OH:6])[CH2:3][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CO)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
as described in Example 1(a), at 130° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)C
Name
Type
product
Smiles
CC(C=O)(CO)C1=CC=CC=C1
Name
Type
product
Smiles
CC(CO)(CO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04393251

Procedure details

Using the method described in Example 1(b), 1.2 parts per hour of a 50 percent strength by weight solution of 2-methyl-2-phenyl-3-hydroxypropanal in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.3 part of 2-methyl-2-phenyl-3-hydroxypropanol per liter of catalyst per hour. The conversion is over 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol, 2-phenylpropanol and 2-methyl-2-phenyl-3-hydroxypropanal, 2-methyl-2-phenyl-propane-1,3-diol, of boiling point 143°-145° C./1 mbar (melting point 80°-82° C.), is obtained in an amount corresponding to 0.5405 part per hour. This is equivalent to a yield of 89% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH2:5][OH:6])[CH:3]=[O:4].O.CO.[CH3:16][C:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([CH2:20][OH:21])[CH2:18][OH:19].O>CO>[C:7]1([CH:2]([CH3:1])[CH2:3][OH:4])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:16][C:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([CH2:20][OH:21])[CH:18]=[O:19].[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH2:5][OH:6])[CH2:3][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CO)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
as described in Example 1(a), at 130° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)C
Name
Type
product
Smiles
CC(C=O)(CO)C1=CC=CC=C1
Name
Type
product
Smiles
CC(CO)(CO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04393251

Procedure details

Using the method described in Example 1(b), 1.2 parts per hour of a 50 percent strength by weight solution of 2-methyl-2-phenyl-3-hydroxypropanal in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.3 part of 2-methyl-2-phenyl-3-hydroxypropanol per liter of catalyst per hour. The conversion is over 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol, 2-phenylpropanol and 2-methyl-2-phenyl-3-hydroxypropanal, 2-methyl-2-phenyl-propane-1,3-diol, of boiling point 143°-145° C./1 mbar (melting point 80°-82° C.), is obtained in an amount corresponding to 0.5405 part per hour. This is equivalent to a yield of 89% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH2:5][OH:6])[CH:3]=[O:4].O.CO.[CH3:16][C:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([CH2:20][OH:21])[CH2:18][OH:19].O>CO>[C:7]1([CH:2]([CH3:1])[CH2:3][OH:4])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:16][C:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([CH2:20][OH:21])[CH:18]=[O:19].[CH3:1][C:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH2:5][OH:6])[CH2:3][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CO)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
as described in Example 1(a), at 130° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)C
Name
Type
product
Smiles
CC(C=O)(CO)C1=CC=CC=C1
Name
Type
product
Smiles
CC(CO)(CO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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